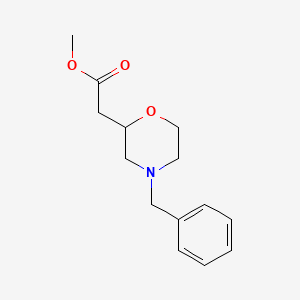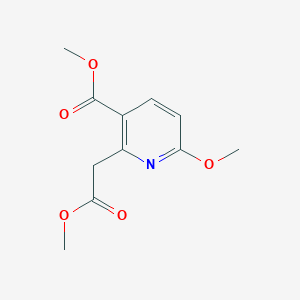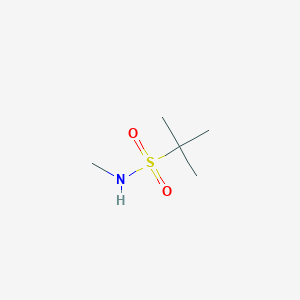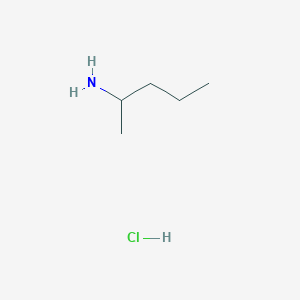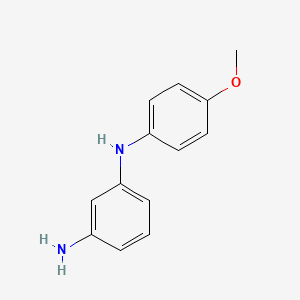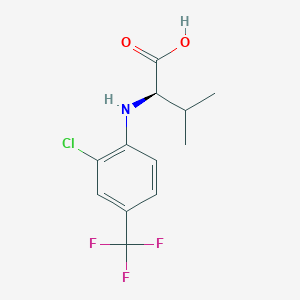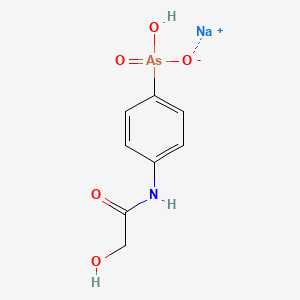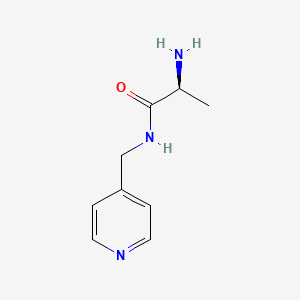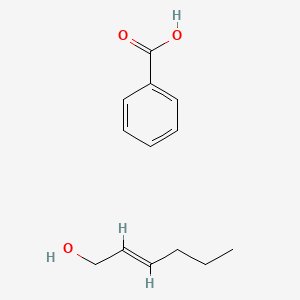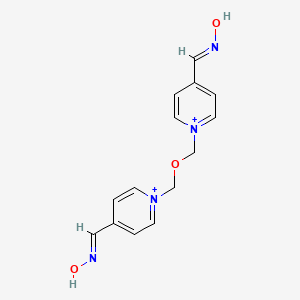
Obidoxime
概要
説明
オキシム塩化物は、オキシムファミリーのメンバーであり、主に有機リン系農薬中毒の解毒剤として使用されます。 有機リン系農薬は、アセチルコリンエステラーゼという酵素を阻害する化合物であり、シナプスにおけるアセチルコリンの蓄積につながり、筋肉の収縮と麻痺を引き起こす可能性があります . オキシム塩化物は、アセチルコリンエステラーゼへの有機リン系化合物の結合を逆転させることで作用し、酵素の機能を回復させます .
2. 製法
オキシム塩化物の合成は、通常、ヒドロキシルアミンとアルデヒドまたはケトンを反応させてオキシムを生成することを含みます . 古典的な方法は、制御された条件下でヒドロキシルアミンを適切なカルボニル化合物と反応させることです。 工業生産方法は、高純度と高収率を確保するために、より複雑な手順を伴う場合があります .
3. 化学反応解析
オキシム塩化物は、次のようないくつかの種類の化学反応を起こします。
酸化: 特定の条件下で酸化される可能性がありますが、これは主な用途では一般的な反応ではありません。
還元: 還元反応は、オキシムを対応するアミンに戻すことができます。
これらの反応で使用される一般的な試薬には、水素化ホウ素ナトリウムなどの還元剤と、過酸化水素などの酸化剤が含まれます。 生成される主要な生成物は、特定の反応条件と使用される試薬によって異なります .
4. 科学研究への応用
オキシム塩化物は、科学研究において幅広い用途があります。
化学: 有機リン系農薬によって阻害されたアセチルコリンエステラーゼの再活性化を研究するために使用されます。
生物学: 研究者は、神経剤中毒とその解毒剤に関与する生化学的経路を理解するために使用しています。
準備方法
The synthesis of obidoxime chloride typically involves the reaction of hydroxylamine with aldehydes or ketones to form oximes . The classical method involves treating hydroxylamine with the appropriate carbonyl compound under controlled conditions. Industrial production methods may involve more complex procedures to ensure high purity and yield .
化学反応の分析
Obidoxime chloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for its primary use.
Reduction: Reduction reactions can convert oximes back to their corresponding amines.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Obidoxime chloride has a wide range of applications in scientific research:
Chemistry: It is used to study the reactivation of acetylcholinesterase inhibited by organophosphates.
Biology: Researchers use it to understand the biochemical pathways involved in nerve agent poisoning and its antidotes.
Industry: It is used in the development of antidotes for chemical warfare agents and pesticides.
作用機序
オキシム塩化物は、有機リン系農薬によって阻害されたアセチルコリンエステラーゼ酵素に結合することで作用を発揮します。 それは酵素自体よりも有機リン系残基に対して高い親和性を持っており、リン酸基を除去して酵素の機能を回復させることができます . このプロセスには、セリン残基のヒドロキシル基の回復と、ヒスチジン残基の窒素原子の元の形への変換が含まれます .
6. 類似の化合物との比較
オキシム塩化物は、プラリドキシムやアソキシム(HI-6)などの他のオキシムと比較されることがよくあります。 これらの化合物はすべて、アセチルコリンエステラーゼの再活性化という同じ主要な機能を果たしますが、オキシム塩化物は特定のケースではより高い効力を発揮することが知られています . 類似の化合物には以下が含まれます。
プラリドキシム: 広く使用されていますが、一部のシナリオではオキシム塩化物よりも効力が低い。
アソキシム(HI-6): 同様の用途で使用される別の強力なオキシム.
オキシム塩化物の独自性は、特定の有機リン系農薬によって阻害されたアセチルコリンエステラーゼの再活性化における高い有効性にあります .
類似化合物との比較
Obidoxime chloride is often compared with other oximes such as pralidoxime and asoxime (HI-6). While all these compounds serve the same primary function of reactivating acetylcholinesterase, this compound chloride is noted for its higher potency in certain cases . Similar compounds include:
Pralidoxime: Widely used but less potent than this compound chloride in some scenarios.
Asoxime (HI-6): Another potent oxime used in similar applications.
This compound chloride’s uniqueness lies in its higher efficacy in reactivating acetylcholinesterase inhibited by certain organophosphates .
特性
IUPAC Name |
N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20/h1-10H,11-12H2/p+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGRLDNHDGYWQJ-UHFFFAOYSA-P | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3+2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7683-36-5 | |
| Record name | Obidoxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7683-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




